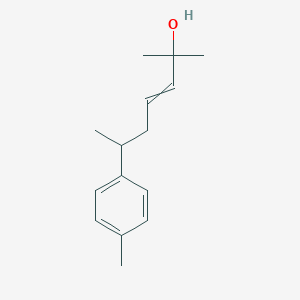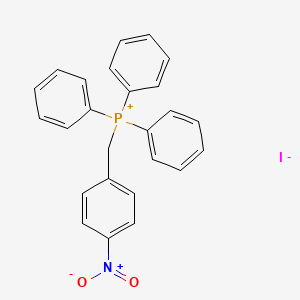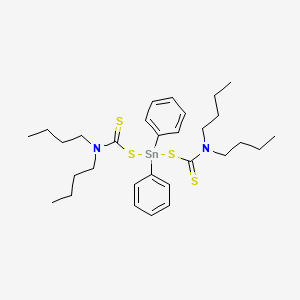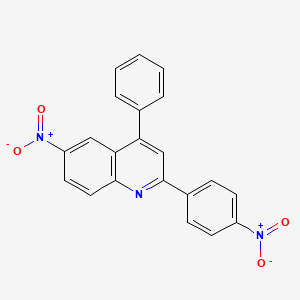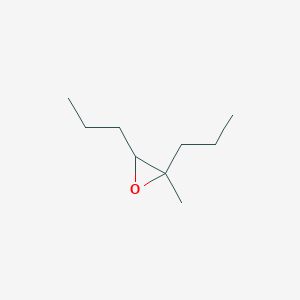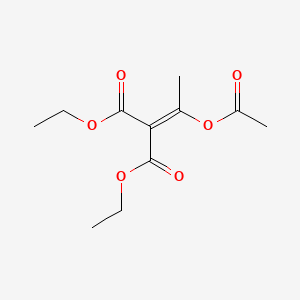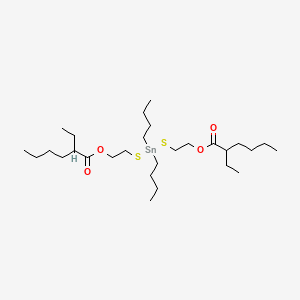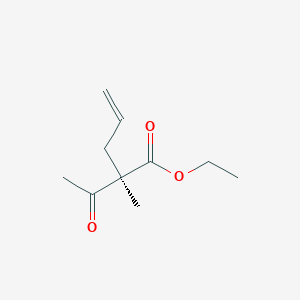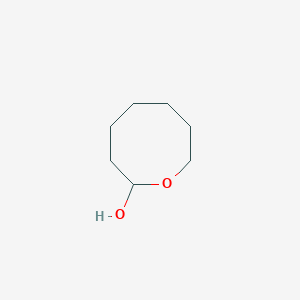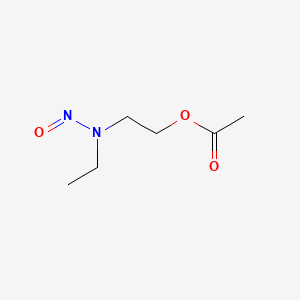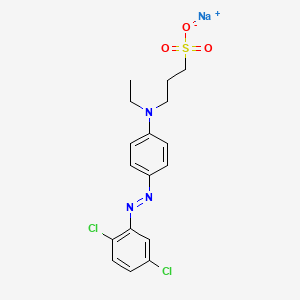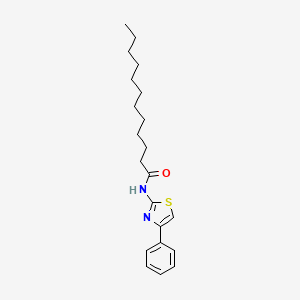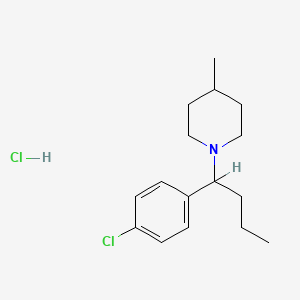
1-(1-(p-Chlorophenyl)butyl)-4-methylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(p-Chlorophenyl)butyl)-4-methylpiperidine hydrochloride is a chemical compound with a molecular formula of C15H23Cl2N It is a derivative of piperidine, a heterocyclic amine, and contains a p-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(p-Chlorophenyl)butyl)-4-methylpiperidine hydrochloride typically involves the reaction of p-chlorobenzyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-(p-Chlorophenyl)butyl)-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the p-chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the p-chlorophenyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles like amines (NH3), thiols (RSH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced p-chlorophenyl derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
1-(1-(p-Chlorophenyl)butyl)-4-methylpiperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(p-Chlorophenyl)butyl)-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The p-chlorophenyl group may play a role in binding to these targets, while the piperidine moiety can influence the compound’s overall pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-methylpiperidine
- 1-(4-Chlorophenyl)-3-methylpiperidine
- 1-(4-Chlorophenyl)-2-methylpiperidine
Comparison
1-(1-(p-Chlorophenyl)butyl)-4-methylpiperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the p-chlorophenyl group. This structural uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile compared to other similar compounds.
Properties
CAS No. |
73790-68-8 |
|---|---|
Molecular Formula |
C16H25Cl2N |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)butyl]-4-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C16H24ClN.ClH/c1-3-4-16(14-5-7-15(17)8-6-14)18-11-9-13(2)10-12-18;/h5-8,13,16H,3-4,9-12H2,1-2H3;1H |
InChI Key |
FGAKASHGWBMRJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Cl)N2CCC(CC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)
